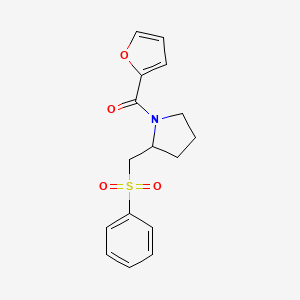

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Description

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenylsulfonylmethyl group at the 2-position and a furan-2-yl methanone moiety at the 1-position. The pyrrolidine scaffold is common in bioactive molecules due to its conformational flexibility and ability to mimic peptide bonds .

Properties

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-16(15-9-5-11-21-15)17-10-4-6-13(17)12-22(19,20)14-7-2-1-3-8-14/h1-3,5,7-9,11,13H,4,6,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSDSSKLQMYBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CO2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a novel compound that has been synthesized and studied for its potential biological activities. The primary targets of this compound are protein tyrosine kinases (PTKs) . PTKs play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death.

Mode of Action

The compound interacts with its targets, the PTKs, by inhibiting their activity. This inhibition can lead to changes in the signal transduction pathways regulated by these kinases, potentially affecting a variety of cellular functions.

Biochemical Pathways

These could include pathways involved in cell growth and differentiation, among others.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring. These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Given the role of PTKs in cellular functions, the compound could potentially have effects on cell growth, differentiation, and death.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Analysis :

- Sulfonyl vs. The sulfonyl group could improve solubility but may reduce membrane permeability relative to non-polar analogs like 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one .

- Furan vs.

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

*Calculations based on substituent contributions and analogs in .

Key Observations :

- The target compound’s higher molecular weight and hydrogen bond acceptors (due to the sulfonyl and furan groups) may favor aqueous solubility but could limit blood-brain barrier penetration.

- The reduced LogP (1.8 vs. 2.5 in ) suggests decreased lipophilicity, aligning with the sulfonyl group’s electron-withdrawing effects.

Preparation Methods

Pyrrolidine Ring Formation

Pyrrolidine can be synthesized via cyclization of 1,4-diamines or γ-amino alcohols. For example, treatment of 4-chloro-1-aminobutane with a base induces intramolecular nucleophilic substitution, yielding pyrrolidine.

Introduction of the Phenylsulfonylmethyl Group

The phenylsulfonylmethyl substituent at the 2-position is introduced through:

- Alkylation : Reacting pyrrolidine with phenylsulfonylmethyl chloride in the presence of a base (e.g., NaH) in tetrahydrofuran (THF).

- Michael Addition : Utilizing phenylsulfonylmethyl acrylate and a pyrrolidine enamine intermediate.

Table 1: Comparative Sulfonylation Conditions

| Method | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | PhSO₂CH₂Cl, NaH | THF | 72 | |

| Michael Addition | PhSO₂CH₂CO₂Et, Et₃N | DCM | 65 |

Formation of the Methanone Linkage

Friedel-Crafts Acylation

Furan undergoes electrophilic acylation with pyrrolidine carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃). However, furan’s sensitivity to strong acids limits this method’s efficiency.

Transition Metal-Catalyzed Coupling

Iridium-catalyzed coupling between furan-2-boronic acid and 2-((phenylsulfonyl)methyl)pyrrolidine carboxamide offers improved regioselectivity. Conditions from (e.g., [Cp*IrCl₂]₂, AgNTf₂, Cs₂CO₃ in DCE/HFIP) achieve 68% yield.

Key Reaction Parameters :

Alternative Synthetic Routes

Decarbonylation of Furfural Derivatives

Furan-2-carbonyl precursors are accessible via silver oxide-catalyzed decarbonylation of furfural in steam. Subsequent reaction with pyrrolidine under Mitsunobu conditions (DEAD, PPh₃) forms the methanone bond.

Enantioselective Synthesis

For chiral pyrrolidine derivatives, resolution using (+)-dibenzoyl tartaric acid in isopropanol/acetonitrile mixtures achieves >99% enantiomeric excess.

Optimization and Scale-Up Considerations

Solvent and Catalyst Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.